molecular formula C16H11ClN2O2 B2649921 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione CAS No. 315240-38-1

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B2649921
CAS No.: 315240-38-1
M. Wt: 298.73
InChI Key: XJZSSGMBLWFOFC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a phenylamino group, and a pyrrole-2,5-dione core

Scientific Research Applications

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrole-2,5-dione core. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the pyrrole-2,5-dione core to a more reduced state.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced pyrrole compounds, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: shares structural similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and phenylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-anilino-1-(2-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(20)10-13(16(19)21)18-11-6-2-1-3-7-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZSSGMBLWFOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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